2-Chloro-6-fluorobenzoyl chloride is an organic compound classified as an acyl halide. It is a derivative of benzoic acid, featuring a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a reactive acyl chloride group (-COCl) attached to the benzene ring. This compound serves as a valuable building block in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and other biologically active molecules. [, , , ]
2-Chloro-6-fluorobenzoyl chloride is an organic compound with the molecular formula CHClF\O, and a molecular weight of 193.00 g/mol. It is classified as an acyl chloride, which is a reactive derivative of carboxylic acids. This compound is known for its utility in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
The compound is synthesized from 2-chloro-6-fluorobenzaldehyde and is categorized under the broader class of benzoyl chlorides. Its chemical structure features a benzene ring substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively, along with a carbonyl chloride functional group.
The synthesis of 2-chloro-6-fluorobenzoyl chloride can be achieved through several methods, primarily involving chlorination reactions. One notable method includes the chlorination of 2-chloro-6-fluorotoluene under controlled conditions to yield various intermediates such as 2-chloro-6-fluorobenzyl chloride. The process typically requires the use of radical initiators like benzoyl peroxide or diisopropyl azodicarboxylate, followed by hydrolysis in concentrated sulfuric acid to produce the desired acyl chloride .
The reaction conditions are crucial for optimizing yield and purity. For instance, maintaining specific temperatures (100–200 °C) during chlorination and controlling the pH during subsequent reactions can significantly affect the outcome. The purification process often involves reduced pressure distillation or rectification to isolate the final product with high purity (≥98%) .
The molecular structure of 2-chloro-6-fluorobenzoyl chloride features a benzene ring with two substituents: chlorine at position 2 and fluorine at position 6, along with a carbonyl group attached to a chlorine atom (the acyl chloride functional group).
2-Chloro-6-fluorobenzoyl chloride participates in various chemical reactions typical of acyl chlorides, including nucleophilic acyl substitution and Friedel-Crafts acylation. It can react with alcohols to form esters, amines to yield amides, and other nucleophiles due to its electrophilic nature.
In nucleophilic substitution reactions, the chlorine atom in the acyl chloride is replaced by nucleophiles such as alcohols or amines, leading to the formation of corresponding esters or amides. The reactivity is influenced by the electron-withdrawing effects of both chlorine and fluorine substituents on the aromatic ring.
The mechanism of action for reactions involving 2-chloro-6-fluorobenzoyl chloride typically follows an electrophilic attack by a nucleophile on the carbonyl carbon. The chlorine atom leaves as a chloride ion, facilitating the formation of a new covalent bond between the nucleophile and the carbonyl carbon.
For example, when reacting with an alcohol:
This reaction pathway exemplifies typical behavior for acyl chlorides due to their high electrophilicity.
As a reactive acyl chloride:
2-Chloro-6-fluorobenzoyl chloride has significant applications in scientific research and industry:
The industrial synthesis of 2-chloro-6-fluorobenzoyl chloride predominantly employs catalytic chlorination of 2-chloro-6-fluorobenzoic acid using thionyl chloride (SOCl₂) as the primary chlorinating agent. This method achieves conversion rates exceeding 95% under reflux conditions (70-80°C) with catalytic N,N-dimethylformamide (DMF) (0.5-2 mol%) [1] [8]. The DMF catalyst facilitates in situ Vilsmeier complex formation, accelerating nucleophilic acyl substitution by converting the carboxylic acid into a more reactive intermediate. A critical challenge involves managing waste residues, particularly sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases generated stoichiometrically during the reaction. Modern plants implement closed-loop systems where SO₂ is captured for sulfuric acid regeneration, while HCl is absorbed in water for recycling as hydrochloric acid or reused in upstream processes [8].
Table 1: Performance Metrics for Catalytic Chlorination Agents
Catalyst System | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Major Byproducts |
---|---|---|---|---|
SOCl₂/DMF | 70-80 | 3-4 | 95-98 | SO₂, HCl |
PCl₃ (neat) | 65-75 | 5-6 | 85-90 | H₃PO₃, HCl |
COCl₂/Pyridine | 40-50 | 1-2 | 90-92 | CO₂, HCl |
Phosphorus trichloride (PCl₃) serves as an alternative reagent but generates phosphorous acid (H₃PO₃) residues that complicate purification and reduce atom economy. Process optimization focuses on minimizing solvent use—traditionally dichloromethane (DCM) or chlorobenzene—by employing neat thionyl chloride with controlled addition rates to suppress exothermic side reactions [8] [10].
For substrates requiring regioselective halogenation, a two-step chlorination protocol significantly enhances yield and purity. This approach involves initial side-chain chlorination of 2-chloro-6-fluorotoluene to 2-chloro-6-fluorobenzyl chloride, followed by radical-mediated oxidation to the acyl chloride derivative [3] [8]. The first step employs chlorine gas (Cl₂) under ultraviolet illumination (UV-A, 365 nm) at 100-120°C, generating benzylic chloride with 85-90% selectivity. Key mechanistic aspects include:
The second step employs radical initiators like benzoyl peroxide (1-3 mol%) to convert benzyl chloride to acyl chloride via oxidation with chlorine at 60-70°C. Yield optimization hinges on:
Table 2: Impact of Reaction Parameters in Two-Step Chlorination
Parameter | Step 1: Side-Chain Chlorination | Step 2: Oxidation to Acyl Chloride |
---|---|---|
Optimal Catalyst | None (UV-initiated) | FeCl₃ (0.5 mol%) |
Temperature Range | 100-120°C | 60-70°C |
Reaction Time | 4-5 h | 3-4 h |
Key Impurity | Dichloromethyl derivatives | Acid anhydrides |
Mitigation Strategy | Gas-flow Cl₂ dispersion | Substrate dilution (20% w/v) |
This method achieves overall yields of 78-82% with HPLC purity >98%, outperforming single-step routes by minimizing polyhalogenated byproducts [3].
Solvent polarity dramatically influences reaction kinetics and byproduct profiles in 2-chloro-6-fluorobenzoyl chloride synthesis. Non-polar solvents like toluene or chlorobenzene enhance selectivity during Friedel-Crafts acylation precursors by stabilizing transition states through π-π interactions with the aromatic substrate [4] [6]. For chlorination steps, aprotic polar solvents (e.g., acetonitrile) increase Cl⁺ electrophilicity but risk solvolysis. Critical optimizations include:
Table 3: Solvent Performance in Acyl Chloride Formation
Solvent | Relative Rate Constant (kᵣₑₗ) | Acyl Chloride Yield (%) | Major Impurity | Selectivity Factor |
---|---|---|---|---|
Dichloromethane | 1.00 | 92 | Carboxylic acid | 18.5 |
Toluene | 0.75 | 95 | None detected | >100 |
Acetonitrile | 1.45 | 87 | Amide | 6.8 |
Chlorobenzene | 0.82 | 94 | Dichlorinated derivatives | 32.1 |
Post-reaction, fractional distillation under reduced pressure (15-20 mmHg) isolates the product with boiling points of 106-108°C, leveraging solvent boiling point differentials for efficient recovery [6] [10].
Triethylamine (TEA) serves dual functions in Schotten-Baumann-type syntheses: as an HCl scavenger and nucleophilic catalyst. Kinetic studies reveal that TEA accelerates thionyl chloride-mediated chlorination by 3.5-fold through:
Thermodynamic analyses via isothermal calorimetry demonstrate:
Operational protocols specify anhydrous TEA (<0.01% H₂O) to avoid quenching the acyl chloride, with in situ IR monitoring (1800 cm⁻¹ C=O stretch) enabling real-time endpoint detection.
Industrial processes generate 2.5-3.0 kg waste per kg of 2-chloro-6-fluorobenzoyl chloride produced, primarily comprising:
Advanced recycling strategies include:
Table 4: Byproduct Utilization Pathways in Industrial Synthesis
Byproduct | Quantity per kg Product | Recycling Pathway | Value-Added Product |
---|---|---|---|
HCl (gaseous) | 0.9-1.1 kg | Absorption → Chlorine electrolysis | Cl₂ (recycled to process) |
SO₂ | 0.5-0.6 kg | Catalytic oxidation (V₂O₅ catalyst) | H₂SO₄ (93-95% purity) |
Spent DMF | 0.2-0.3 L | Vacuum distillation → molecular sieves | Anhydrous DMF (99.5%) |
Metal halide sludge | 0.1-0.15 kg | Acid leaching → crystallization | FeCl₃/ZnCl₂ (tech. grade) |
Lifecycle assessments confirm these measures reduce the E-factor (kg waste/kg product) from 5.2 to 1.8, enhancing process sustainability while maintaining 98% product purity [1] [8].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4